CO1686-DA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

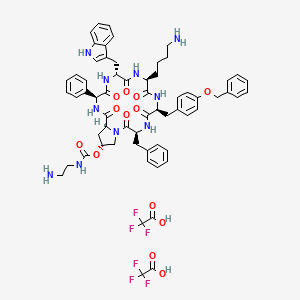

CO1686-DA, is a CO1686 precursor, also a des-acryl analogue of CO1686. CO1686 is an orally available small molecule, irreversible inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. EGFR inhibitor CO1686 binds to and inhibits mutant forms of EGFR, including T790M, thereby leading to cell death of resistant tumor cells. Compared to other EGFR inhibitors, CO1686 inhibits T790M, a secondary acquired resistance mutation, as well as other mutant EGFRs and may have therapeutic benefits in tumors with T790M-mediated resistance to other EGFR tyrosine kinase inhibitors. This agent shows minimal activity against wild-type EGFR, hence does not cause certain dose-limiting toxicities.

Scientific Research Applications

1. Cancer Research

CO1686 has been implicated in cancer research, particularly in the context of the p160 steroid receptor co-activator (SRC) family. SRC family members, including SRC1, SRC2, and SRC3, mediate the transcriptional functions of nuclear receptors and other transcription factors. These co-activators are subject to amplification and overexpression in various human cancers, and studies have explored the molecular mechanisms by which SRCs promote cancer cell proliferation and survival, especially in breast and prostate cancers (Xu, Wu, & O’Malley, 2009).

2. Microbial Interactions and Ecosystem Modeling

CO1686 is also relevant in the study of microbial interactions and ecosystem modeling. Techniques like metagenomics and 16S pyrosequencing have leveraged CO1686 for the prediction of species interactions in various environments. This includes high-throughput discovery of cooperative and competitive relationships between species, contributing significantly to our understanding of global ecosystem networks and dynamic models (Faust & Raes, 2012).

3. Material Science and Nanotechnology

In material science, CO1686 has been studied for its potential in nanotechnology applications. For instance, the coronoid nanographene C216 molecule, a form of CO1686, has been thoroughly studied as an effective membrane for hydrogen purification, surpassing traditional membranes in selectivity and effectiveness (Liu et al., 2018).

4. Atmospheric and Environmental Studies

CO1686 plays a crucial role in atmospheric and environmental studies. For example, isotopologues of the CO molecule have been extensively studied to understand their roles in various atmospheric processes. Such research is vital for understanding climate change, atmospheric chemistry, and environmental conservation efforts (Li et al., 2015).

5. Biochemistry and Molecular Biology

In biochemistry, CO1686 has been used to study oxygen isotopes in atmospheric CO2, contributing significantly to our understanding of biogeochemical cycles. This research has implications for identifying CO2 sources and understanding the global carbon budget, which is crucial for addressing climate change and environmental sustainability (Liang et al., 2017).

properties

Molecular Formula |

C24H26F3N7O2 |

|---|---|

Molecular Weight |

501.5 |

SMILES |

NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1 |

Appearance |

white solid powder |

synonyms |

CO1686 DA; CO1686DA; desacryl analogue of CO1686; CO1686 precursor.; 1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide](/img/structure/B1149994.png)